3-(3,4-Difluoro-5-methoxyphenyl)cyclopent-2-en-1-one
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Overview
Description
3-(3,4-Difluoro-5-methoxyphenyl)cyclopent-2-en-1-one is an organic compound with the molecular formula C12H10F2O2 and a molecular weight of 224.21 g/mol . This compound is characterized by the presence of a cyclopentenone ring substituted with a difluoromethoxyphenyl group. It is typically found in a powder form and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluoro-5-methoxyphenyl)cyclopent-2-en-1-one can be achieved through several synthetic routes. One common method involves the conjugated addition/elimination sequence of anisyllithium to 2-bromo-3-ethoxycyclopent-2-en-1-one, followed by a Suzuki-Miyaura cross-coupling reaction with 4-methoxyphenylboronic acid . This method yields the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Difluoro-5-methoxyphenyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(3,4-Difluoro-5-methoxyphenyl)cyclopent-2-en-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3,4-Difluoro-5-methoxyphenyl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Difluorophenyl)cyclopent-2-en-1-one
- 3-(3,4-Dimethoxyphenyl)cyclopent-2-en-1-one
- 3-(3,4-Dichlorophenyl)cyclopent-2-en-1-one
Uniqueness
3-(3,4-Difluoro-5-methoxyphenyl)cyclopent-2-en-1-one is unique due to the presence of both difluoro and methoxy groups on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-(3,4-difluoro-5-methoxyphenyl)cyclopent-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O2/c1-16-11-6-8(5-10(13)12(11)14)7-2-3-9(15)4-7/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOQBGVFYUPUNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2=CC(=O)CC2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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